molecular formula C17H16FN5O2 B3004012 N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide CAS No. 1004389-37-0

N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide

Cat. No.: B3004012
CAS No.: 1004389-37-0
M. Wt: 341.346
InChI Key: WJCDKIMMFKITPR-UHFFFAOYSA-N
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Description

N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring fused with a pyrazole ring, and a benzamide moiety substituted with a fluorine atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the formation of the pyrazole ring, and finally the coupling with the benzamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reaction temperatures are usually maintained between 80-120°C to ensure the completion of the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the synthesis. The use of catalysts, such as palladium or platinum, can also be employed to facilitate certain steps in the synthetic route. The purification of the final product is typically achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.

Scientific Research Applications

N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-phenylbutanamide
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester
  • Heparinoid compounds

Uniqueness

N-[1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide is unique due to its specific combination of a pyrimidine ring, pyrazole ring, and fluorobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-3-13-9-15(24)21-17(19-13)23-14(8-10(2)22-23)20-16(25)11-4-6-12(18)7-5-11/h4-9H,3H2,1-2H3,(H,20,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCDKIMMFKITPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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